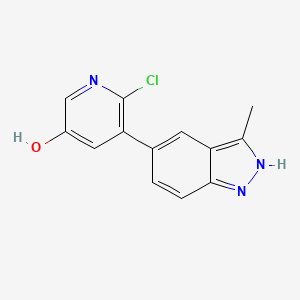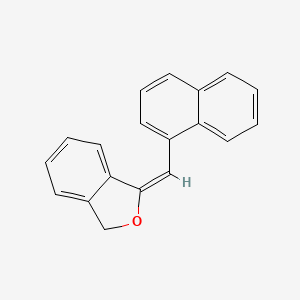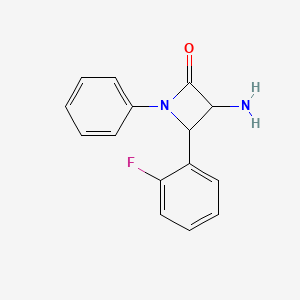
6-Chloro-5-(3-methyl-1H-indazol-5-YL)pyridin-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-5-(3-methyl-1H-indazol-5-YL)pyridin-3-OL is a heterocyclic compound that features both indazole and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-(3-methyl-1H-indazol-5-YL)pyridin-3-OL typically involves the formation of the indazole ring followed by its attachment to the pyridine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, often using catalysts such as palladium or copper .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-(3-methyl-1H-indazol-5-YL)pyridin-3-OL can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium iodide in acetone (Finkelstein reaction) or other nucleophiles can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
6-Chloro-5-(3-methyl-1H-indazol-5-YL)pyridin-3-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 6-Chloro-5-(3-methyl-1H-indazol-5-YL)pyridin-3-OL involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-1H-indazole-5-carbonitrile
- 5,7-Dichloro-1H-indazole
- 5,6-Dichloro-1H-indazole
- 3-Bromo-5,7-dichloro-1H-indazole
- 5-Chloro-1H-indazole-3-carboxylic acid
Uniqueness
6-Chloro-5-(3-methyl-1H-indazol-5-YL)pyridin-3-OL is unique due to its combined indazole and pyridine structure, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications, distinguishing it from other similar compounds .
Properties
CAS No. |
864771-15-3 |
|---|---|
Molecular Formula |
C13H10ClN3O |
Molecular Weight |
259.69 g/mol |
IUPAC Name |
6-chloro-5-(3-methyl-2H-indazol-5-yl)pyridin-3-ol |
InChI |
InChI=1S/C13H10ClN3O/c1-7-10-4-8(2-3-12(10)17-16-7)11-5-9(18)6-15-13(11)14/h2-6,18H,1H3,(H,16,17) |
InChI Key |
RNHQBGVVESYQDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=CC2=NN1)C3=C(N=CC(=C3)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Ethyl-1,3,4,6,7,8-hexahydro-4,6,8,8-tetramethylcyclopenta[G]-2-benzopyran](/img/structure/B11858752.png)
![1-(3-Ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11858756.png)









![4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-(2-propynyl)-](/img/structure/B11858822.png)

![4-Phenethyl-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B11858829.png)
